molecular formula C14H19Cl2NO B178343 3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL CAS No. 182621-51-8

3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL

Cat. No. B178343
M. Wt: 288.2 g/mol
InChI Key: RWSLGEHCZNXJBR-UHFFFAOYSA-N
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Description

“3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL” is a heterocyclic organic compound . It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .


Molecular Structure Analysis

The molecular formula of this compound is C14H19Cl2NO . Its molecular weight is 288.21 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 288.21 . More specific properties like melting point, boiling point, and density are not provided in the available literature .

Scientific Research Applications

Environmental Impact and Biodegradation

Research on chlorophenols, structurally related to "3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL", has shown their moderate toxicity to aquatic life, with potential considerable effects upon long-term exposure. The persistence of these compounds in the environment depends on the presence of adapted microflora capable of biodegrading them, but can be moderate to high under certain conditions. Bioaccumulation is expected to be low, although their strong organoleptic impact is notable (Krijgsheld & Gen, 1986).

Chemical Analysis and Synthesis

Arylcycloalkylamines, which include structural motifs present in the compound of interest, are highlighted for their role in the synthesis and evaluation of ligands for D2-like receptors. Such research emphasizes the importance of arylalkyl substituents in enhancing the potency and selectivity of binding affinity, showcasing the chemical versatility of compounds structurally related to "3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL" (Sikazwe et al., 2009).

Safety And Hazards

The specific safety and hazards associated with this compound are not detailed in the available literature .

properties

IUPAC Name

3-[3-(3,4-dichlorophenyl)piperidin-3-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO/c15-12-4-3-11(9-13(12)16)14(6-2-8-18)5-1-7-17-10-14/h3-4,9,17-18H,1-2,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSLGEHCZNXJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CCCO)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448967
Record name 3-(3-(3,4-DICHLOROPHENYL)PIPERIDIN-3-YL)PROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL

CAS RN

182621-51-8
Record name 3-(3-(3,4-DICHLOROPHENYL)PIPERIDIN-3-YL)PROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of dry HCl.OEt2 was added to a solution of piperidine (7) (20.2 g, 54.36 mmol) in MeOH (200 mL) until pH˜1. The mixture was stirred at room temperature for 30 minutes. Solvent was evaporated, the residue was dissolved in CH2Cl2 (300 mL) and stirred with 1N NaOH (100 mL) for 15 minutes. The solvent was separated, washed with NaHCO3, and dried over MaSO4. The crude oil was purified by flash chromatography (CH2Cl2-MeOH(saturated with NH3)/95:5) to give a white solid (13.25 g, 84.6%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
piperidine
Quantity
20.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
84.6%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Clc1ccc(C2(CCCOC3CCOCC3)CCCNC2)cc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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